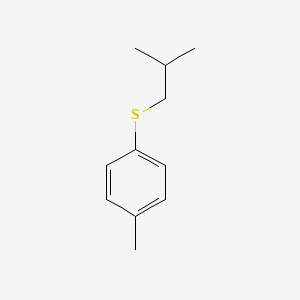

1-Methyl-4-((2-methylpropyl)thio)benzene

Description

Structure

3D Structure

Properties

CAS No. |

54576-37-3 |

|---|---|

Molecular Formula |

C11H16S |

Molecular Weight |

180.31 g/mol |

IUPAC Name |

1-methyl-4-(2-methylpropylsulfanyl)benzene |

InChI |

InChI=1S/C11H16S/c1-9(2)8-12-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 |

InChI Key |

DLVHVWLLAJMHDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(C)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 4 2 Methylpropyl Thio Benzene

Oxidation Reactions of the Thioether Sulfur Atom

The sulfur atom in 1-Methyl-4-((2-methylpropyl)thio)benzene is susceptible to oxidation, a common reaction for thioethers. This process can yield two primary products: the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. The control and selectivity of this transformation are of significant interest in synthetic chemistry.

The oxidation of aryl thioethers to sulfoxides and subsequently to sulfones is a fundamental transformation that can be achieved using a variety of oxidizing agents. nih.gov The selectivity of the reaction—halting the oxidation at the sulfoxide stage versus proceeding to the sulfone—is highly dependent on the choice of oxidant, stoichiometry, and reaction conditions. nih.govorganic-chemistry.org

Commonly employed oxidants include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and hypervalent iodine reagents. nih.govorganic-chemistry.org Hydrogen peroxide is considered an environmentally benign ("green") oxidant, and its reactivity can be modulated by catalysts or acidic conditions. nih.gov For instance, the use of H₂O₂ in glacial acetic acid has been shown to be an effective system for the selective oxidation of sulfides to sulfoxides under mild, transition-metal-free conditions. nih.gov

Control over selectivity is often achieved by carefully managing the stoichiometry of the oxidizing agent. The use of one equivalent of the oxidant typically favors the formation of the sulfoxide, while an excess (two or more equivalents) drives the reaction toward the sulfone. organic-chemistry.org Certain catalytic systems, such as those based on tantalum carbide or niobium carbide, can also provide high selectivity for either the sulfoxide or sulfone, respectively, when used with H₂O₂. organic-chemistry.org

The reaction kinetics are influenced by temperature and the concentration of the oxidant. nih.gov Studies on model substrates like methyl phenyl sulfide (B99878) have shown that oxidations proceed faster at elevated temperatures. nih.gov The mechanism generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. The resulting sulfoxide is less nucleophilic than the parent thioether, which helps in achieving selectivity, although overoxidation to the sulfone can occur if potent oxidants or harsh conditions are used. nih.gov

| Oxidant/Catalyst System | Primary Product | Key Features | Reference |

|---|---|---|---|

| H₂O₂ (1 equiv) / Acetic Acid | Sulfoxide | Mild, metal-free, high selectivity for sulfoxide. | nih.gov |

| H₂O₂ (>2 equiv) / Various Catalysts | Sulfone | Excess oxidant drives the reaction to the sulfone. | organic-chemistry.org |

| m-CPBA (1 equiv) | Sulfoxide | Common laboratory reagent, good selectivity. | chemrxiv.org |

| H₂O₂ / Tantalum Carbide (TaC) | Sulfoxide | Heterogeneous catalyst, reusable, high yield of sulfoxide. | organic-chemistry.org |

| H₂O₂ / Niobium Carbide (NbC) | Sulfone | Heterogeneous catalyst, reusable, high yield of sulfone. | organic-chemistry.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Sulfone | Metal-free system that directly yields sulfones without observation of sulfoxide intermediate. | organic-chemistry.org |

Enzymes offer a green and highly selective alternative for chemical synthesis. Horseradish peroxidase (HRP) is a well-studied enzyme that catalyzes a variety of oxidative transformations using hydrogen peroxide as the oxidant. nih.gov HRP can oxidize thioethers, and studies on analogous compounds provide insight into the likely pathway for this compound.

The catalytic cycle of HRP involves several intermediate states. The native enzyme reacts with one molecule of H₂O₂ to form a high-valent iron-oxo species known as Compound I. nih.gov Compound I is a potent two-electron oxidant. It can be reduced back to the native enzyme in two successive one-electron steps. In the first step, Compound I oxidizes a substrate molecule (like the thioether) via a one-electron transfer, generating a substrate radical and the intermediate Compound II. nih.gov In the second step, Compound II oxidizes a second substrate molecule, regenerating the native enzyme and producing another substrate radical. nih.gov

Kinetic studies on the reaction of HRP with 1-methoxy-4-(methylthio)benzene, a structural analog, reveal a complex mechanism. nih.gov The reaction proceeds through an initial burst phase, suggesting that Compound II reacts competitively with both the original thioether substrate and the sulfur cation radical that is formed from the initial oxidation by Compound I. nih.gov The preference for different reaction pathways can be highly dependent on the substrate concentration. nih.gov This enzymatic pathway offers a route to sulfoxides under mild, aqueous conditions, often with high chemo- and enantioselectivity, although the latter is dependent on the specific enzyme and substrate structure.

Carbon-Sulfur Bond Cleavage Reactions

The carbon-sulfur (C-S) bond in aryl thioethers is relatively robust, but its cleavage is a key step in various synthetic transformations, allowing for the removal of the sulfur moiety or its replacement with other functional groups.

Reductive cleavage of the C-S bond, often termed desulfurization or hydrogenolysis, typically results in the formation of a C-H bond. A classic method for achieving this transformation in thioethers is through the use of Raney Nickel (Raney Ni), a finely divided nickel-aluminum alloy. This reagent mediates the hydrogenolysis of the C-S bond, which would convert this compound into toluene (B28343) and isopropane. This method, however, requires harsh conditions and a large excess of the reagent.

More modern methods for reductive cleavage have been developed. For instance, low-valent titanium reagents, generated in situ from Ti(O-i-Pr)₄, Me₃SiCl, and magnesium powder, have been used for the reductive cleavage of related sulfur-containing functional groups like sulfonamides. organic-chemistry.org While not directly demonstrated on simple thioethers, such reagents are potent and capable of cleaving strong bonds under milder conditions than traditional methods. organic-chemistry.org These reactions proceed via single-electron transfer mechanisms from the low-valent metal species.

The activation of the C-S bond is a significant area of research, enabling the use of organosulfur compounds in cross-coupling reactions. acs.orgmdpi.com These transformations involve the cleavage of the C-S bond and the formation of a new carbon-carbon or carbon-heteroatom bond.

Transition-Metal-Catalyzed Pathways: Palladium and nickel complexes are commonly used to catalyze C-S bond activation. The mechanism generally follows a catalytic cycle similar to other cross-coupling reactions:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the C(aryl)-S bond of the thioether. This is often the rate-determining step and is more facile for electron-rich aryl thioethers.

Transmetalation or Reaction with a Nucleophile: The resulting metal-thioate complex reacts with a coupling partner.

Reductive Elimination: The final step involves the reductive elimination of the desired product from the metal center, regenerating the active catalyst. acsgcipr.org

Metal-Free Pathways: C-S bonds can also be cleaved without transition metals. researchgate.net For example, reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can mediate the cleavage of C(sp³)-S bonds in arylmethyl thioethers. mdpi.comresearchgate.net The proposed mechanism involves the formation of a sulfonium-like intermediate upon reaction of the sulfur atom with the halogenating agent. This intermediate is then susceptible to nucleophilic attack, leading to the cleavage of the C-S bond. researchgate.net

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by both the methyl group and the isobutylthio group. libretexts.org In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com

Both the alkyl group (-CH₃) and the alkylthio group (-S-R) are electron-donating groups that activate the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orgyoutube.com Both groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.org

In this compound, the methyl and isobutylthio groups are in a para relationship to each other. This simplifies the analysis of directing effects:

The methyl group at position 1 directs incoming electrophiles to positions 2 and 6 (ortho).

The isobutylthio group at position 4 directs incoming electrophiles to positions 3 and 5 (ortho).

Therefore, all available positions on the ring (2, 3, 5, and 6) are activated. The substitution will occur at the positions ortho to the isobutylthio group (positions 3 and 5), which are also meta to the methyl group. The thioether group is generally a stronger activating and directing group than a methyl group due to the ability of the sulfur atom's lone pairs to donate electron density via resonance. Consequently, the major products of electrophilic aromatic substitution are expected to be those where the electrophile adds at positions 3 and 5.

| Reaction | Reagents | Electrophile (E+) | Predicted Major Product Name |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | -NO₂ (Nitronium ion) | 1-Methyl-2-nitro-4-((2-methylpropyl)thio)benzene |

| Halogenation (Bromination) | Br₂ / FeBr₃ | -Br (Bromonium ion) | 2-Bromo-1-methyl-4-((2-methylpropyl)thio)benzene |

| Sulfonation | Fuming H₂SO₄ | -SO₃H (Sulfonium ion) | 2-Methyl-5-((2-methylpropyl)thio)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | -COCH₃ (Acylium ion) | 1-(2-Methyl-5-((2-methylpropyl)thio)phenyl)ethan-1-one |

Note: The predicted product names reflect substitution at one of the equivalent positions ortho to the stronger activating thioether group (positions 3 or 5, which become position 2 or 6 in the IUPAC name depending on priority).

Role as a Ligand or Precursor in Catalytic Systems

The sulfur atom in this compound possesses lone pairs of electrons, which allow it to act as a ligand and coordinate to transition metals. Thioethers are known to be effective ligands in various catalytic processes, although their strong coordination to some metal centers can sometimes lead to catalyst deactivation. nih.gov However, in many cases, this coordination is beneficial and can be exploited in catalyst design.

Aryl sulfides, such as the title compound, can serve as ligands in transition metal catalysis, particularly with late transition metals like palladium. nih.gov The thioether moiety can act as a directing group in C-H activation reactions, facilitating the functionalization of the aromatic ring. For instance, in palladium-catalyzed C-H olefination reactions, thioethers have been shown to enable atroposelective transformations to construct axially chiral biaryls. nih.gov The coordination of the sulfur atom to the palladium center positions the catalyst for selective C-H bond cleavage at the ortho position of the aryl group.

Furthermore, thioether-functionalized ligands, such as bidentate hybrid NHC-thioether ligands, have been developed for the stabilization of palladium nanoparticles. researchgate.net These nanoparticles are active catalysts in reactions like the hydrogenation of olefins. The thioether component of the ligand plays a crucial role in stabilizing the nanoparticle surface and influencing the catalyst's solubility and selectivity. While this compound is a simple thioether, it could potentially be functionalized to create more complex ligands with tailored properties for specific catalytic applications.

The table below summarizes the role of representative thioether-containing ligands in palladium-catalyzed reactions, illustrating the potential catalytic involvement of compounds like this compound.

| Catalyst System | Reaction Type | Role of Thioether | Representative Yield (%) |

| Pd(OAc)₂ / Chiral Phosphoric Acid / Thioether | Atroposelective C-H Olefination | Directing Group | up to 99 |

| NHC-Thioether Stabilized Pd Nanoparticles | Olefin Hydrogenation | Stabilizing Ligand | High Chemoselectivity |

| Pd(OAc)₂ / P,N-Ligand | C-S Cross-Coupling | Product (illustrates S-Pd interaction) | up to 98 |

This table presents data for analogous systems to illustrate the potential roles of thioether ligands.

In addition to acting as a ligand, aryl sulfides can be precursors in the synthesis of catalysts. For example, the cleavage of the C-S bond in the presence of a metal complex can lead to the formation of metal-thiolate species, which can be key intermediates in catalytic cycles for C-S bond formation. nih.govresearchgate.net Nickel-catalyzed aryl exchange reactions, where an aryl group from an aromatic ester is exchanged with an aryl group from a thioether, demonstrate the dynamic interaction of aryl sulfides with metal centers and their potential as precursors in transmetalation-like steps. acs.org

Radical Reactions Involving the Thioether Moiety and Alkyl Chains

The thioether linkage in this compound is susceptible to attack by radicals. The sulfur atom can be oxidized by radical species, and the C-S bonds can undergo homolytic cleavage under certain conditions. The alkyl chains are also potential sites for radical reactions, primarily through hydrogen atom abstraction.

One of the most common radical reactions involving thioethers is their oxidation by hydroxyl radicals (HO•). nih.gov This process is initiated by the attack of the hydroxyl radical on the sulfur atom, leading to a one-electron oxidation. nih.gov The reaction of thioethers with hydroxyl radicals can proceed through a complex mechanism, often involving radical cations and subsequent reactions with molecular oxygen to form sulfoxides. acs.org

Thioethers can also participate in radical-mediated C-S bond formation, a prominent example being the thiol-ene reaction. This reaction involves the radical addition of a thiol to an alkene, resulting in the formation of a thioether. acsgcipr.orgwikipedia.org While this reaction forms thioethers rather than showcasing the reactivity of a pre-existing one, the reverse reaction, C-S bond fragmentation, can occur under certain conditions, indicating the reversibility and radical-mediated nature of this bond. wikipedia.org

Photocatalysis can also induce radical reactions in aryl sulfides. For instance, visible-light-mediated photoredox catalysis can be used for the synthesis of aryl sulfides through a radical-radical cross-coupling of electron-rich arenes with disulfides. beilstein-journals.orgnih.gov This suggests that under photochemical conditions, the C-S bond in a molecule like this compound could potentially undergo homolysis, or the aromatic ring could be involved in radical cation formation. Photo-induced C-S radical cross-coupling of aryl iodides and disulfides under transition-metal-free conditions further highlights the susceptibility of the sulfur atom and the aryl group to radical-mediated transformations. nih.govfrontiersin.org

The 2-methylpropyl (isobutyl) group attached to the sulfur atom is also a potential site for radical reactivity. The tertiary C-H bond on the isobutyl group is relatively weak and can be a site for hydrogen atom abstraction by reactive radicals. This would generate a carbon-centered radical on the alkyl chain, which could then undergo further reactions such as rearrangement, elimination, or trapping by other radical species.

The following table summarizes key radical reactions that thioethers can undergo, which are applicable to this compound.

| Reaction Type | Initiator/Reagent | Key Intermediate | Primary Product |

| One-Electron Oxidation | Hydroxyl Radical (HO•) | Sulfur-centered radical cation | Sulfoxide |

| Thiol-ene Reaction (formation) | Radical Initiator/Light | Thiyl radical, Carbon-centered radical | Thioether |

| Photocatalytic C-S Coupling | Visible Light, Photocatalyst | Aryl radical cation, Thiyl radical | Aryl sulfide |

| Hydrogen Abstraction | High-energy radicals | Alkyl radical | Functionalized alkyl chain |

This table provides a general overview of radical reactions involving thioethers and their alkyl chains.

Advanced Spectroscopic and Structural Elucidation Studies of 1 Methyl 4 2 Methylpropyl Thio Benzene

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling

This section would detail the mass-to-charge ratios (m/z) of the molecular ion (M+) and the major fragment ions observed in the mass spectrum. The fragmentation pattern is a crucial fingerprint of the molecule, revealing how it breaks apart upon ionization. Analysis of this pattern would help confirm the structure by identifying characteristic losses, such as the loss of the isobutyl group or fragments thereof. Isotopic profiling would be discussed in the context of the natural abundance of sulfur isotopes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Fingerprinting and Molecular Vibrations

This final section would analyze the vibrational modes of the molecule using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. The frequencies (in cm⁻¹) of characteristic absorption or scattering bands would be assigned to specific functional groups and bond vibrations, such as C-H stretching in the aromatic ring and alkyl groups, C-S stretching of the thioether linkage, and benzene (B151609) ring vibrations. This data would also be presented in a table.

Without access to the specific experimental data for 1-Methyl-4-((2-methylpropyl)thio)benzene, the generation of the detailed, data-driven article as outlined is not feasible.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would allow for the definitive determination of bond lengths, bond angles, and torsion angles of this compound, offering insights into its molecular conformation in the solid state.

Hypothetical Crystal Structure and Molecular Packing:

Intermolecular interactions would be expected to be dominated by van der Waals forces, specifically London dispersion forces, due to the nonpolar nature of the molecule. C-H···π interactions, where the hydrogen atoms of the isobutyl or methyl groups interact with the π-system of the benzene ring of neighboring molecules, could also play a significant role in the crystal packing. The sulfur atom, with its lone pairs of electrons, might participate in weak C-H···S hydrogen bonds.

Table 4.4.1: Predicted Crystallographic Parameters for this compound (Hypothetical Data)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Volume (ų) | 1500-2500 |

| Z (molecules per cell) | 4 or 8 |

| Density (calculated, g/cm³) | 1.0-1.2 |

Note: This data is hypothetical and serves as an estimation based on similar small organic molecules.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) provide valuable information about the electronic structure and conjugation of a compound.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring, which acts as a chromophore. The sulfur atom, being a heteroatom with lone pairs of electrons, acts as an auxochrome, a group that modifies the absorption of the chromophore.

Expected Electronic Transitions:

The benzene ring exhibits characteristic π → π* transitions. In substituted benzenes, these transitions can be influenced by the nature and position of the substituents. The thioether group (-S-R) is known to be an auxochrome that can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the benzene bands.

The primary electronic transitions expected for this compound are:

π → π transitions:* These are characteristic of the aromatic ring. The substitution pattern will influence the exact position of these bands. For similar alkyl- and thio-substituted benzenes, strong absorptions are typically observed in the region of 200-280 nm.

n → π transitions:* The sulfur atom possesses non-bonding electrons (n electrons) which can be excited to the anti-bonding π* orbitals of the benzene ring. These transitions are generally weaker than π → π* transitions and may appear as a shoulder on the main absorption bands.

Table 4.5.1: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent (e.g., Hexane) (Hypothetical Data)

| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π* (E2-band) | ~220 - 240 | 8,000 - 15,000 |

| π → π* (B-band) | ~260 - 280 | 500 - 2,000 |

| n → π* | ~290 - 310 (shoulder) | < 100 |

Note: This data is a theoretical prediction based on the expected electronic behavior of the molecule and may vary depending on the solvent and experimental conditions.

The conjugation between the lone pairs of the sulfur atom and the π-system of the benzene ring is a key factor influencing the UV-Vis spectrum. This interaction raises the energy of the highest occupied molecular orbital (HOMO), thereby reducing the energy gap for electronic transitions and resulting in absorption at longer wavelengths compared to unsubstituted benzene.

Theoretical and Computational Chemistry Investigations of 1 Methyl 4 2 Methylpropyl Thio Benzene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict molecular properties by calculating the electron density of a molecule. mdpi.com For 1-methyl-4-((2-methylpropyl)thio)benzene, DFT calculations, often using functionals like B3LYP, can provide a detailed understanding of its fundamental chemical nature. researchgate.netmdpi.com

The electronic properties of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the sulfur atom, reflecting the sites most susceptible to electrophilic attack. The LUMO would likely be distributed over the aromatic ring's anti-bonding π-system. pressbooks.publibretexts.org

Charge distribution analysis, often visualized through a Molecular Electrostatic Potential (MEP) map, identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net For the title compound, the MEP would likely show negative potential (red/yellow) around the sulfur atom and the π-system of the ring, indicating sites for electrophilic interaction, while positive potential (blue) would be found around the hydrogen atoms.

A hypothetical set of electronic properties calculated for this compound using DFT is presented below.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.25 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -0.89 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.36 eV | Indicator of chemical reactivity and stability; a larger gap implies higher stability. researchgate.net |

| Dipole Moment | 1.45 D | A measure of the overall polarity of the molecule. |

| Mulliken Charge on Sulfur | -0.15 e | Indicates a partial negative charge on the sulfur atom, making it a nucleophilic center. |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. mdpi.comnih.gov

NMR Chemical Shifts: Theoretical calculations can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts with reasonable accuracy. nih.govliverpool.ac.uk The GIAO (Gauge-Including Atomic Orbitals) method is commonly used for this purpose. epstem.net Predicted shifts for this compound would show distinct signals for the aromatic protons, the methyl and isobutyl groups, reflecting their unique electronic environments.

Below is a table of hypothetical predicted ¹H and ¹³C NMR chemical shifts.

| Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Assignment |

| Ar-C H₃ | 2.32 | 21.1 | Toluene (B28343) methyl group |

| Ar-C -CH₃ | - | 136.5 | Aromatic C attached to methyl |

| Ar-C H (ortho to CH₃) | 7.15 (d) | 129.8 | Aromatic protons |

| Ar-C H (ortho to S) | 7.25 (d) | 130.5 | Aromatic protons |

| Ar-C -S | - | 135.2 | Aromatic C attached to sulfur |

| S-C H₂ | 2.75 (d) | 41.8 | Methylene (B1212753) group of isobutyl |

| C H(CH₃)₂ | 2.01 (m) | 28.3 | Methine group of isobutyl |

| CH(C H₃)₂ | 1.02 (d) | 22.1 | Methyl groups of isobutyl |

Vibrational Frequencies: Theoretical calculations can also compute the vibrational frequencies that correspond to infrared (IR) and Raman spectra. nih.govscirp.org These calculations help in assigning experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. scirp.org Calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model. scirp.org

A table of selected predicted vibrational frequencies for key functional groups is shown below.

| Frequency (cm⁻¹) (Scaled) | Vibrational Mode | Description |

| 3050-3080 | ν(C-H) | Aromatic C-H stretching |

| 2955-2970 | νas(C-H) | Asymmetric C-H stretching in alkyl groups |

| 2870-2885 | νs(C-H) | Symmetric C-H stretching in alkyl groups |

| 1500-1610 | ν(C=C) | Aromatic ring skeletal vibrations |

| 1450-1470 | δ(C-H) | C-H bending (scissoring/bending) in alkyl groups |

| 680-720 | ν(C-S) | Carbon-sulfur stretching |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the isobutyl group in this compound allows it to adopt multiple spatial arrangements, or conformations. uwlax.edu Conformational analysis aims to identify the most stable conformer (the one with the lowest energy). This is typically done by performing a Potential Energy Surface (PES) scan, where the molecule's energy is calculated as a function of rotation around specific single bonds (dihedral angles). researchgate.net For the title compound, key rotations would be around the Ar-S, S-CH₂, and CH₂-CH bonds.

Molecular Dynamics (MD) simulations complement this static picture by modeling the atomic motions of the molecule over time. nih.gov MD simulations can reveal how the molecule explores different conformations, its flexibility, and its interactions with surrounding molecules, providing a dynamic understanding of its behavior. samipubco.com

The table below illustrates a hypothetical PES scan for rotation around the Ar-S bond.

| Dihedral Angle (C-Ar-S-C) | Relative Energy (kcal/mol) | Conformation |

| 0° | 0.00 | Global Minimum (Most Stable) |

| 30° | 0.85 | - |

| 60° | 2.50 | - |

| 90° | 3.10 | Rotational Barrier (Transition State) |

| 120° | 2.45 | - |

| 150° | 0.80 | - |

| 180° | 0.25 | Local Minimum |

Reaction Pathway Modeling and Transition State Characterization for Chemical Transformations

Computational chemistry is invaluable for studying the mechanisms of chemical reactions. By modeling a proposed reaction pathway, researchers can identify reactants, products, intermediates, and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

A plausible reaction for this compound is the oxidation of the sulfur atom to form the corresponding sulfoxide (B87167). DFT calculations can be used to locate the geometry of the transition state for this process and compute the activation energy, providing insight into the reaction's feasibility.

The following table presents hypothetical energy data for the oxidation of the sulfur atom.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Oxidant | 0.0 |

| Transition State | Activated complex during oxygen transfer | +15.5 |

| Products | 1-methyl-4-((2-methylpropyl)sulfinyl)benzene | -45.0 |

Solvent Effects and Implicit Solvation Models in Computational Studies

Most chemical reactions and measurements are performed in a solvent, which can significantly influence molecular properties and reactivity. Computational models can account for these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used. liverpool.ac.ukmdpi.com These models represent the solvent as a continuous medium with a specific dielectric constant, surrounding the solute molecule in a cavity.

Calculations performed with a solvation model provide a more realistic description of the molecule's behavior in solution. For a polar molecule like this compound, properties such as the dipole moment and the energies of charged or polar transition states can be particularly sensitive to the solvent environment.

The table below shows a comparison of hypothetical calculated properties in the gas phase versus in a polar solvent.

| Property | Gas Phase | Water (PCM) | Effect of Solvent |

| Total Energy (Hartree) | -785.123 | -785.135 | Stabilization by solvent |

| Dipole Moment (Debye) | 1.45 D | 1.95 D | Increased polarization in solvent |

| HOMO-LUMO Gap (eV) | 5.36 eV | 5.28 eV | Slight reduction in the energy gap |

Synthesis and Structure Reactivity Relationships of 1 Methyl 4 2 Methylpropyl Thio Benzene Derivatives and Analogues

Systematic Modification of the Aromatic Ring Substituents

The chemical reactivity of 1-Methyl-4-((2-methylpropyl)thio)benzene can be systematically tuned by introducing various substituents onto the aromatic ring. These modifications alter the electron density at the sulfur atom and across the benzene (B151609) ring, thereby influencing the molecule's susceptibility to reactions such as oxidation and electrophilic aromatic substitution. The electronic effect of a substituent is quantifiable by its Hammett substituent constant (σ), where electron-donating groups (EDGs) have negative σ values and electron-withdrawing groups (EWGs) have positive σ values.

In the oxidation of para-substituted thioanisoles (a close analogue), the reaction rate is highly sensitive to the nature of the substituent. Studies have shown that EDGs like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) accelerate the rate of oxidation, while EWGs such as nitro (-NO₂) and chloro (-Cl) decelerate it. researchgate.netresearchgate.net This relationship can be visualized using a Hammett plot, which correlates the logarithm of the reaction rate constant (k) with the substituent constant (σ). For the oxidation of aryl alkyl sulfides with reagents like m-chloroperbenzoic acid (MCPBA), the plot yields a negative reaction constant (ρ value), typically around -1.0. researchgate.net This negative value confirms that the reaction is favored by an increase in electron density on the sulfur atom, as the transition state develops a partial positive charge that is stabilized by EDGs. researchgate.netcdnsciencepub.com

The influence of these substituents is also evident in their spectroscopic properties. Carbon-13 NMR studies on substituted thioanisoles show that substituents significantly alter the chemical shifts of the ring carbons and the S-methyl carbon. For instance, an amino (-NH₂) group causes a deshielding effect (a downfield shift) on the methyl carbon, whereas a nitro (-NO₂) group results in a shielding effect (an upfield shift), reflecting their differing abilities to donate or withdraw electron density. africaresearchconnects.com

Table 1: Effect of Aromatic Substituents on the Rate of Oxidation of p-Substituted Phenyl Methyl Sulfides

| Substituent (X) | Hammett Constant (σp) | Relative Rate Constant (kₓ/kн) for Oxidation |

| -OCH₃ | -0.27 | 4.8 |

| -CH₃ | -0.17 | 2.9 |

| -H | 0.00 | 1.0 |

| -Cl | 0.23 | 0.45 |

| -NO₂ | 0.78 | 0.05 |

| Data derived from studies on the oxidation of p-substituted thioanisoles, illustrating the trend. |

Variation of the Alkyl Thioether Moiety: Exploring Steric and Electronic Effects

The isobutyl group in this compound is a key determinant of its steric and electronic properties. Varying the structure of this alkyl thioether moiety provides a clear demonstration of how steric hindrance impacts chemical reactivity. In reactions where a reagent attacks the sulfur atom, such as oxidation, the size and branching of the alkyl group can significantly impede the approach of the oxidant.

A comparative study on the oxidation of a series of alkyl phenyl sulfides with peroxydisulfate (B1198043) illustrates this steric effect. The reaction rate decreases monotonically as the bulkiness of the alkyl group increases. cdnsciencepub.com This trend highlights the sensitivity of the reaction to steric congestion around the sulfur atom. The isobutyl group, being a branched alkyl chain, exerts more steric hindrance than a linear butyl group, but less than a tert-butyl group. nih.gov This intermediate steric profile can be advantageous in directing reactions or stabilizing certain conformations.

Table 2: Relative Oxidation Rates of Alkyl Phenyl Sulfides (Ph-S-R)

| Alkyl Group (R) | Relative Rate of Oxidation | Steric Character |

| Methyl (-CH₃) | 1.00 | Least Hindered |

| Ethyl (-CH₂CH₃) | 0.85 | |

| n-Propyl (-CH₂CH₂CH₃) | 0.79 | |

| Isopropyl (-CH(CH₃)₂) | 0.41 | |

| tert-Butyl (-C(CH₃)₃) | 0.16 | Most Hindered |

| Data adapted from C. Srinivasan et al., Can. J. Chem., 56(23), 1978. Illustrates the impact of steric bulk on reactivity. cdnsciencepub.com |

The electronic influence of the alkyl group is generally considered secondary to its steric effects in this context. All alkyl groups are weak electron donors through induction. However, the primary factor distinguishing a methyl, ethyl, isopropyl, or isobutyl group in this position is its size and shape, which dictates the accessibility of the sulfur atom's lone pairs of electrons to attacking reagents. cdnsciencepub.comnih.gov

Isosteric Replacements and Bioisosterism in Chemical Design

Isosterism, and its biological counterpart bioisosterism, involves the replacement of an atom or group of atoms with another that has similar physicochemical properties. nih.govdaneshyari.com In the context of this compound, the thioether linkage (-S-) is a prime candidate for such modification. Replacing the sulfur atom with other linking groups, such as an ether (-O-), a methylene (B1212753) bridge (-CH₂-), or a sulfoxide (B87167) (-SO-), creates analogues with distinct properties.

Computational studies are often employed to predict how these isosteric replacements will affect a molecule's conformation and electronic profile without altering its fundamental shape. nih.govdaneshyari.com This strategy is crucial in chemical design for fine-tuning properties like stability, lipophilicity, and metabolic fate, without making direct claims of biological activity.

Table 3: Comparison of Physicochemical Properties of Isosteric Linkages (X in Ar-X-R)

| Linkage (X) | Typical Bond Length (C-X, Å) | Typical Bond Angle (C-X-C, °) | Bond Dissociation Energy (kcal/mol) | Polarity |

| Thioether (-S-) | ~1.82 | ~99 | ~73 | Low |

| Ether (-O-) | ~1.43 | ~111 | ~86 | Moderate |

| Methylene (-CH₂-) | ~1.54 | ~109.5 | ~85 | Non-polar |

| Sulfoxide (-SO-) | ~1.80 (C-S) | ~97 | N/A | High |

| Sulfone (-SO₂-) | ~1.77 (C-S) | ~104 | N/A | High |

| Values are approximate and can vary with molecular structure. |

Correlation of Structural Parameters with Chemical Reactivity and Stability

The relationship between the structure of this compound and its chemical behavior can be systematically analyzed through Quantitative Structure-Property Relationships (QSPR). nih.govresearchgate.net These models mathematically correlate structural or physicochemical descriptors with specific properties like reaction rates or stability.

A prime example is the use of the Hammett equation to correlate the rate of oxidation of aryl sulfides with the electronic nature of substituents on the aromatic ring. researchgate.netcdnsciencepub.com The linear free-energy relationship demonstrated by Hammett plots provides a predictive tool for understanding how modifications to the aromatic ring will impact the reactivity at the distal sulfur atom. The negative ρ value obtained in these studies indicates a buildup of positive charge at the sulfur atom in the reaction's transition state, which is stabilized by electron-donating groups. researchgate.net

Beyond electronic effects, steric parameters can also be correlated with reactivity. As discussed in section 6.2, the rate of reactions at the sulfur atom, such as oxidation, shows a clear inverse correlation with the steric bulk of the alkyl group. cdnsciencepub.com This demonstrates that both electronic and steric factors must be considered to build a comprehensive model of reactivity.

Furthermore, stability is influenced by the inherent properties of the thioether bond. The C-S bond is less stable than C-O or C-C bonds, making it more susceptible to cleavage under certain conditions. quora.com The oxidation state of the sulfur atom dramatically alters the molecule's properties; oxidation to the sulfoxide (-SO-) or sulfone (-SO₂) introduces polarity and changes the geometry at the sulfur center from bent to trigonal pyramidal or tetrahedral, respectively. These oxidized forms have different chemical stabilities and reactivities compared to the parent sulfide (B99878). nih.gov

Role of this compound as a Synthetic Intermediate for Complex Chemical Architectures

Aryl alkyl sulfides like this compound are versatile intermediates in organic synthesis. Their utility stems from the multiple reactive sites within the molecule: the aromatic ring, the sulfur atom, and the alkyl groups.

Oxidation to Sulfoxides and Sulfones : The sulfur atom can be selectively oxidized to form the corresponding sulfoxide or sulfone. nih.govorganic-chemistry.org This transformation is highly valuable as sulfoxides and sulfones are themselves important functional groups and synthetic intermediates. Chiral sulfoxides, for instance, are widely used as chiral auxiliaries in asymmetric synthesis. rsc.org

C-S Bond Cleavage : The carbon-sulfur bonds can be cleaved under specific reductive or oxidative conditions, allowing the thioether group to be used as a protecting or directing group that is later removed.

Modulation of Aromatic Reactivity : The p-tolyl group provides a platform for electrophilic aromatic substitution. The alkylthio group is an ortho-, para-directing group, which, in concert with the para-methyl group, can be used to direct incoming electrophiles to specific positions on the ring.

Stabilization of Adjacent Anions : The sulfur atom can stabilize a negative charge on an adjacent carbon atom (an α-carbanion). britannica.com Deprotonation of the benzylic methyl group or a carbon on the isobutyl group using a strong base would generate a nucleophilic species that can react with various electrophiles, enabling the construction of more complex carbon skeletons. This property is fundamental to synthetic strategies like the Corey-Seebach reaction, which utilizes related thioacetals. britannica.com

Through these reaction pathways, the relatively simple structure of this compound serves as a starting point for the assembly of more intricate and functionally diverse chemical architectures.

Analytical Methodologies for the Detection and Quantification of 1 Methyl 4 2 Methylpropyl Thio Benzene in Chemical Systems

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating 1-methyl-4-((2-methylpropyl)thio)benzene from starting materials, byproducts, and degradation products. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the compound and its surrounding matrix.

Gas chromatography is highly suitable for the analysis of volatile and thermally stable compounds like this compound. The development of a robust GC method focuses on achieving optimal separation efficiency, peak symmetry, and sensitivity.

A critical challenge in the GC analysis of organosulfur compounds is their potential reactivity and adsorption onto active sites within the analytical column, which can lead to poor peak shape and inaccurate quantification. restek.com Therefore, method development necessitates the use of highly inert columns and systems. restek.comamericanlaboratory.com

A typical GC method would employ a capillary column with a non-polar or mid-polarity stationary phase. A common choice would be a column coated with 5% phenyl methylpolysiloxane, which separates compounds based on their boiling points and, to a lesser extent, their polarity. The method parameters, including injector temperature, oven temperature program, and carrier gas flow rate, must be carefully optimized to ensure sharp peaks and adequate separation from any potential impurities. For detection, a Flame Ionization Detector (FID) offers excellent sensitivity for hydrocarbons, while sulfur-specific detectors like the Pulsed Flame Photometric Detector (PFPD) or Sulfur Chemiluminescence Detector (SCD) provide high selectivity and sensitivity for trace-level sulfur analysis, effectively eliminating interference from hydrocarbon matrices. americanlaboratory.comgcms.czamericanlaboratory.com

| Parameter | Illustrative Condition | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl methylpolysiloxane) | Provides separation based on boiling point and polarity. |

| Injector | Split/Splitless, 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1.0 mL/min) | Transports the analyte through the column. |

| Oven Program | Initial 100 °C (hold 2 min), ramp 10 °C/min to 250 °C (hold 5 min) | Separates compounds with different boiling points. |

| Detector | FID (280 °C) or PFPD (250 °C) | FID for general-purpose quantification; PFPD for selective sulfur detection. |

Note: The parameters in this table are illustrative for a typical aryl alkyl sulfide (B99878) and would require specific optimization for this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful alternative to GC, particularly for analyzing samples containing non-volatile impurities or for purity assessments where thermal degradation is a concern. Reversed-phase HPLC (RP-HPLC) is the most common mode for a compound of this polarity.

Method development involves selecting an appropriate stationary phase, mobile phase composition, and detector. A C18 (octadecylsilane) column is a standard starting point, offering excellent hydrophobic retention for the aromatic ring. mdpi.com The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure the separation of compounds with a wide range of polarities. mdpi.com The inclusion of buffers is generally not necessary unless acidic or basic impurities are present.

Detection is most commonly achieved using a UV-Vis or Photodiode Array (PDA) detector. The aromatic chromophore in this compound allows for sensitive detection at wavelengths around 254 nm. A PDA detector provides the additional benefit of acquiring full UV spectra, which can aid in peak identification and purity assessment.

| Parameter | Illustrative Condition | Purpose |

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size | Retains the analyte via hydrophobic interactions. |

| Mobile Phase | A: Water; B: Acetonitrile | Elutes compounds based on their polarity. |

| Gradient | Start at 60% B, ramp to 95% B over 15 min, hold for 5 min | Provides separation for a range of polarities. |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detector | PDA/UV at 254 nm | Detects the aromatic chromophore for quantification. |

Note: The parameters in this table are illustrative for a typical aryl alkyl sulfide and would require specific optimization for this compound.

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

For unequivocal identification of the main compound and characterization of unknown impurities, chromatography is coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the powerful identification capabilities of MS. nih.gov As the analyte elutes from the GC column, it is ionized (typically by electron ionization, EI), and the resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule. researchgate.netmdpi.com This allows for confident structural confirmation by matching the obtained spectrum with library data (e.g., NIST) or through manual interpretation. mdpi.com GC-MS is invaluable for identifying synthesis byproducts, such as isomers or products from side reactions.

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for analytes that are not suitable for GC due to low volatility or thermal instability. The eluent from the HPLC column is directed into an MS detector, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). LC-MS is particularly useful for identifying polar metabolites or degradation products that may form during stability studies, such as the corresponding sulfoxide (B87167) or sulfone.

Development of Novel Analytical Probes for Thioether Detection (non-biological sensors)

While most research on chemical sensors for sulfur compounds has focused on biological thiols like cysteine and glutathione, the underlying chemical principles can be adapted for the development of non-biological sensors for thioethers. nih.govacs.orgnih.gov Such sensors could provide rapid, real-time monitoring in chemical reactors or environmental samples without the need for complex chromatographic setups.

Potential mechanisms for thioether-selective probes include:

Oxidation-Based Sensors: Thioethers can be selectively oxidized to sulfoxides and sulfones. acs.org A sensor could incorporate a redox-active chromophore or fluorophore that changes its optical properties upon mediating this oxidation. For example, a reagent that changes color upon being reduced by the thioether could form the basis of a colorimetric assay.

Coordination to Metal Centers: The sulfur atom in a thioether is a soft Lewis base and can coordinate to certain metal ions. A sensor could be designed where the coordination of this compound to a metal complex perturbs the electronic structure of the complex, leading to a change in its fluorescence or absorbance.

Supramolecular Recognition: Host molecules with cavities specifically shaped to bind the p-tolyl and isobutyl groups through hydrophobic and van der Waals interactions could be developed. Binding of the thioether within the host could trigger a conformational change that activates a signaling unit (e.g., a fluorophore), providing a detectable output.

These approaches remain largely conceptual for this specific analyte but represent a promising frontier in analytical chemistry for developing simplified, portable, and continuous monitoring systems for thioethers in industrial and environmental contexts.

Emerging Research Frontiers and Future Perspectives for 1 Methyl 4 2 Methylpropyl Thio Benzene and Aryl Thioethers

Integration into Advanced Materials Science: Polymers, Functional Coatings, and Electronic Materials

Aryl thioether linkages form the backbone of high-performance polymers, most notably poly(p-phenylene sulfide) (PPS). wikipedia.org This engineering thermoplastic is renowned for its exceptional thermal stability, inherent flame retardancy, and remarkable resistance to chemical and thermal attack. wikipedia.orgspecialchem.compolyfluoroltd.com These properties make it an ideal replacement for metal alloys and other plastics in demanding environments. polyfluoroltd.comguidechem.com Current research focuses on modifying PPS to create materials with unique functions for specialized applications in aerospace, automotive, and electronics industries. guidechem.com

The integration of aryl thioethers extends to:

Conducting Polymers: While intrinsically an insulator, PPS can be converted into a semiconductor through oxidation or doping, making it a precursor for a family of semi-flexible rod conducting polymers. wikipedia.org Polythiophenes and polymers containing di(2-thiophenyl)carborane units also exhibit high thermal and electrochemical stability, positioning them as promising materials for electronic applications. nih.gov

Functional Coatings: The low molecular weight forms of PPS are utilized for creating non-stick and chemical-resistant coatings. specialchem.com Its durability and resistance to acids, alkalis, and abrasion make it suitable for protecting surfaces in harsh industrial settings. wikipedia.org

Electronic Materials: In the electronics sector, the high-temperature resistance, excellent dimensional stability, and insulating properties of PPS are leveraged in manufacturing connectors, insulators, bobbins, electronic housings, and circuit boards. polyfluoroltd.comguidechem.commcam.com Furthermore, poly(ether-thioethers) are being investigated as solid polymer electrolytes for lithium-ion batteries, where the thioether backbone can interact with lithium ions to facilitate conductivity. rsc.orgresearchgate.net

Table 1: Applications of Aryl Thioether-Based Polymers in Advanced Materials

| Material Class | Key Aryl Thioether Polymer | Properties | Advanced Applications | Supporting Citations |

|---|---|---|---|---|

| High-Performance Thermoplastics | Poly(p-phenylene sulfide) (PPS) | High thermal stability (~240°C service temp), chemical resistance, dimensional stability, flame retardant | Automotive components (engine parts), industrial equipment (pumps, valves), aerospace materials | wikipedia.orgspecialchem.comguidechem.commcam.com |

| Conducting Polymers | Doped PPS, Poly[di(2-thiophenyl)carborane]s | Semiconducting, high electrochemical and thermal stability | Organic electronics, sensors, antistatic materials | wikipedia.orgnih.gov |

| Functional Coatings | Low molecular weight PPS | Corrosion resistance, non-stick properties, hydrolysis resistance | Protective coatings for industrial equipment, non-stick surfaces for appliances | specialchem.comguidechem.com |

| Electronic Materials | PPS, Poly(ether-thioethers) | High electrical resistivity, low moisture absorption, ionic conductivity (electrolytes) | Electrical insulation, connectors, sockets, solid polymer electrolytes for batteries | polyfluoroltd.commcam.comrsc.orgresearchgate.net |

Sustainable and Atom-Economical Synthetic Strategies for Thioethers

Traditional methods for synthesizing aryl thioethers often rely on transition-metal-catalyzed cross-coupling of aryl halides with thiols. acsgcipr.orgacsgcipr.org While effective, these methods can be limited by the need for pre-functionalized starting materials, harsh reaction conditions, and the use of volatile, malodorous thiols. nih.govacs.org The drive for greener chemistry has spurred the development of more sustainable and atom-economical alternatives. acsgcipr.orgacsgcipr.org

Key emerging strategies include:

Thiol-Free Reagents: To circumvent the issues associated with thiols, odorless and stable surrogates are gaining traction. nih.govacs.orgmdpi.com These include xanthates, which can serve as both a sulfur source and an alkylating agent, and tetramethylthiourea, which acts as a sulfur source in photocatalytic reactions. nih.govmdpi.com

Decarboxylative and Deoxygenative Couplings: These methods utilize readily available carboxylic acids or alcohols as starting materials, releasing only CO2 or H2O as byproducts. nih.govrsc.orgsemanticscholar.org Copper-catalyzed systems have been developed for the transformation of aryl alcohols into thioethers, using environmentally benign O2 as the oxidant. nih.govrsc.orgsemanticscholar.org

C-H Activation: Direct C-H thioetherification is a highly atom-economical approach that avoids the need for pre-functionalized aryl compounds, directly forming the C–S bond on an unactivated arene. acsgcipr.orgresearchgate.net

Electrochemical Synthesis: Electrosynthesis offers a green alternative by avoiding bulk chemical oxidants and reductants. researchgate.net These methods can promote C–S bond formation under mild, transition-metal-free, and oxidant-free conditions.

Photocatalysis: Visible-light photocatalysis enables C–S bond formation under mild conditions, often at room temperature. rsc.org These reactions can proceed through the formation of electron donor-acceptor (EDA) complexes, providing an environmentally friendly pathway to sulfur-containing compounds. rsc.org

Harnessing Novel Catalytic Systems for Challenging C-S Bond Formations and Transformations

The limitations of traditional catalysts, such as poisoning by sulfur compounds, have driven research into novel catalytic systems that are more robust, efficient, and sustainable. [29 of initial search] A major trend is the move away from precious metals like palladium towards more earth-abundant and less toxic metals such as copper, nickel, and iron. acsgcipr.org

Recent advances in catalysis for C–S bond formation include:

Photoredox Catalysis: This approach uses light to generate highly reactive radical species under mild conditions. [27 of initial search] Organocatalytic systems, for instance using an indole (B1671886) thiolate catalyst excited by 405 nm light, can activate otherwise unreactive aryl chlorides for thioether synthesis. nih.gov This avoids the need for transition metals entirely.

Electrocatalysis: Nickel-catalyzed electrochemical methods have been developed for the chemoselective synthesis of aryl sulfides. By simply changing the electrode materials and nickel catalyst, the reaction can be tuned, demonstrating a scalable and sustainable approach. [27 of initial search]

Base-Metal Catalysis: Significant progress has been made in developing catalytic systems based on copper and nickel. acsgcipr.org For example, a versatile copper-catalyzed system facilitates the conversion of aryl alcohols to thioethers through a cooperative oxygenation and decarboxylative functionalization pathway. nih.govsemanticscholar.org

Transition-Metal-Free Systems: Beyond photocatalysis, other metal-free methods are emerging. N-Chlorosuccinimide (NCS) can promote the one-pot coupling of thiols with Grignard reagents to form aryl sulfides rapidly under mild conditions. acs.org Additionally, acid-mediated couplings of thiols with diaryliodonium salts provide a metal-free route that tolerates a wide range of functional groups. [26 of initial search] Water has also been identified as a promoter in certain C-S bond formations, acting via intermolecular hydrogen bonds to facilitate the reaction under metal-free conditions. nih.gov

Table 2: Comparison of Modern Catalytic Strategies for Aryl Thioether Synthesis

| Catalytic Strategy | Typical Conditions | Key Advantages | Example System | Supporting Citations |

|---|---|---|---|---|

| Visible-Light Photocatalysis | Room temperature, visible light (e.g., blue LEDs), organo- or metal-photocatalyst | Mild conditions, high functional group tolerance, avoids harsh reagents, sustainable energy source. | Indole thiolate organocatalyst activating aryl chlorides. | nih.gov |

| Electrocatalysis | Constant current/potential, undivided cell, often metal-free | Avoids chemical oxidants/reductants, high atom economy, scalable, tunable selectivity. | Nickel-catalyzed C-S coupling using different electrodes. | [27 of initial search] |

| Base-Metal Catalysis (Copper) | Moderate temperatures, O₂ as oxidant, simple copper salts | Uses earth-abundant metal, environmentally benign oxidant, enables novel reaction pathways (e.g., decarboxylation). | Cu-catalyzed transformation of aryl alcohols to thioethers. | nih.govrsc.orgsemanticscholar.org |

| Transition-Metal-Free | Acidic or basic media, use of promoters like NCS or water | Avoids metal contamination, often operationally simple and rapid, cost-effective. | NCS-promoted coupling of thiols and Grignard reagents. | acs.orgnih.gov |

Computational Design and Predictive Modeling for Undiscovered Reactivity of Thioethers

The synergy between experimental and computational chemistry is accelerating the discovery of new reactions and the optimization of existing ones. For thioethers, computational tools are providing unprecedented insight into reaction mechanisms and predicting reactivity, guiding synthetic efforts more efficiently.

Mechanistic Elucidation with DFT: Density Functional Theory (DFT) calculations are a powerful tool for investigating the intricate mechanisms of C–S bond formation. mdpi.com For example, DFT studies have clarified the role of water as a promoter in certain reactions by revealing its involvement in intermolecular hydrogen bonding. nih.gov Such calculations can determine the energy profiles of reaction pathways, identify transition state structures, and explain observed selectivity, which is crucial for designing more efficient catalysts and reaction conditions. acs.orgacs.orgresearchgate.netresearchgate.net

Predictive Modeling with Machine Learning: Machine learning (ML) is emerging as a transformative approach to chemical reaction prediction. neurips.ccresearchgate.netnih.gov Instead of relying solely on theoretical principles, ML models learn from vast datasets of known reactions to predict the outcomes of new transformations. nips.cc For thioether synthesis, ML could be used to:

Predict Reaction Yields: By analyzing features of reactants, reagents, and catalysts, deep learning models can predict the yield of a potential reaction, helping chemists to select the most promising synthetic routes before stepping into the lab. chemrxiv.org

Discover New Reactivity: ML models can be trained to identify productive mechanistic steps from a vast number of possibilities, potentially uncovering novel and non-intuitive reaction pathways. neurips.ccnips.cc

Predict Molecular Properties: Beyond reactivity, ML is used to predict fundamental properties like bond dissociation energies (BDEs) for molecules containing sulfur, which is critical for understanding reaction thermodynamics and kinetics. rsc.orgresearchgate.net This allows for the rapid screening of virtual libraries of thioether-containing compounds for desired properties.

This computational-first approach allows for the in silico design and screening of novel thioether structures and synthetic routes, significantly reducing the experimental workload and accelerating the pace of discovery. nih.govnih.gov

Interdisciplinary Research Avenues in Chemical Science

The unique properties of the aryl thioether motif make it a valuable component in fields that bridge chemistry with biology and materials science. The development of novel, mild, and functional-group-tolerant synthetic methods opens up new possibilities for interdisciplinary research.

Medicinal Chemistry and Drug Discovery: The thioether linkage is a common structural motif in a vast number of pharmaceuticals and bioactive natural products. acsgcipr.org New synthetic methods that can be applied late in a synthetic sequence are highly valuable for creating analogues of complex drug candidates. researchgate.netresearchgate.net The ability to forge C–S bonds under mild, metal-free, or photocatalytic conditions allows for the modification of sensitive biomolecules without causing degradation. nih.gov

Chemical Biology and Peptidomimetics: Thioether linkages are used as stable isosteres to replace the easily hydrolyzed amide bonds in peptides. nih.gov This modification can enhance the metabolic stability and bioavailability of peptide-based drugs. Convergent synthetic strategies are being developed to efficiently produce these thioether-containing peptides. nih.gov Furthermore, computational design is being used to create novel thioether-bridged cyclic peptides with properties tailored for passive permeability and oral exposure, a major challenge in peptide drug development. nih.gov

Bioconjugation and Diagnostics: The reactivity of the thioether moiety itself is being explored. Kinetic analyses of aryl thioether oxidation by different reactive oxygen species (ROS) provide fundamental data for designing ROS-sensitive triggers in drug delivery systems or diagnostic probes. acs.orgnih.gov Understanding whether a thioether is preferentially oxidized by hydrogen peroxide versus hypochlorite, for example, allows for the design of probes that can selectively detect specific biological oxidants. acs.orgnih.gov

The continued development of synthetic methodologies for aryl thioethers will undoubtedly fuel further innovation at the interface of chemistry, materials science, and biology.

Q & A

Q. What are the established synthetic routes for 1-Methyl-4-((2-methylpropyl)thio)benzene, and how can reaction conditions be optimized for high yield?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or alkylation of 4-methylthiophenol with 2-methylpropyl halides. Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates .

- Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation .

Example reaction conditions from analogous syntheses:

| Reaction Component | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Solvent | DMF |

| Catalyst | K₂CO₃ |

| Yield | 70–85% |

Validation : Monitor progress via TLC (hexane:ethyl acetate, 8:2) and confirm purity by GC-MS .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach :

- 1H/13C NMR : Assign peaks to confirm the methylthio (δ 2.1–2.5 ppm) and isobutyl groups (δ 0.9–1.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns .

- FT-IR : Identify C-S stretching vibrations (600–700 cm⁻¹) .

Data Interpretation Example :

| Technique | Key Signal | Expected Value |

|---|---|---|

| 1H NMR | Methylthio (SCH₃) | δ 2.35 (s, 3H) |

| 13C NMR | Aromatic C-S | δ 135–140 ppm |

| HRMS | [M+H]⁺ | m/z 210.1102 (C₁₁H₁₆S) |

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Distillation : Effective for volatile impurities (boiling point ~250–270°C) .

- Column Chromatography : Use silica gel with hexane:ethyl acetate (95:5) to separate non-polar byproducts .

- Recrystallization : Employ ethanol or hexane as solvents for high-purity crystals .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways in the synthesis of this compound?

Methodological Answer:

- Isotopic Labeling : Introduce deuterated reagents (e.g., CD₃-S-Ph) to track sulfur migration via MS .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map energy profiles of transition states .

- Kinetic Analysis : Monitor substituent effects (Hammett plots) to determine rate-limiting steps .

Q. What strategies are recommended for resolving contradictions in spectroscopic data for structurally similar thioether derivatives?

Methodological Answer:

Q. How can the biological activity of this compound be evaluated in pesticide-related studies?

Methodological Answer:

Q. What advanced techniques are suitable for studying the adsorption and stability of this compound on indoor surfaces?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.